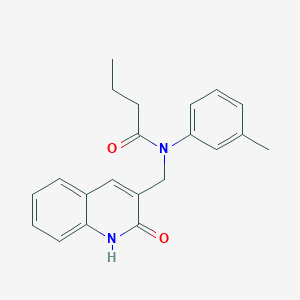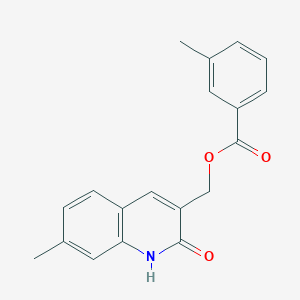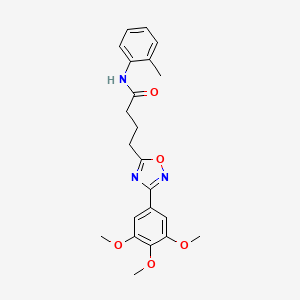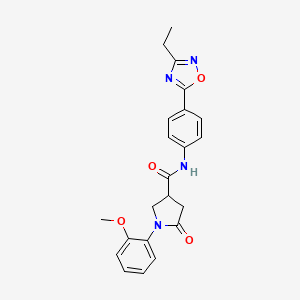
N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)acetamide, also known as EIPA, is a chemical compound that has been widely used in scientific research due to its unique properties. EIPA is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it an important tool in the study of various biological systems.
Mécanisme D'action
N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)acetamide works by inhibiting the activity of the Na+/H+ exchanger, which is responsible for maintaining the pH balance within cells. By inhibiting the activity of this protein, N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)acetamide can disrupt the pH balance within cells, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell migration, the regulation of intracellular pH, and the modulation of ion channels. N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)acetamide has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)acetamide in lab experiments is its ability to inhibit the activity of the Na+/H+ exchanger, which can be used to study the role of pH regulation in various biological systems. However, one limitation of using N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)acetamide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)acetamide, including the development of new therapeutic agents based on its anti-inflammatory properties, the study of its effects on ion channels, and the investigation of its potential as a tool for the study of pH regulation in various biological systems. Additionally, further research is needed to determine the optimal dosages and concentrations of N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)acetamide for use in various experiments.
Méthodes De Synthèse
N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-ethylphenylamine with ethyl 2-bromoacetate, followed by the reaction of the resulting compound with sodium ethoxide and 2-ethoxy-5-nitrobenzenesulfonamide. The final step involves the reduction of the nitro group to an amine using palladium on carbon and hydrogen gas.
Applications De Recherche Scientifique
N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)acetamide has been used in a variety of scientific research applications, including the study of ion channels, cell migration, and regulation of intracellular pH. N-(2-ethoxy-5-(N-(2-ethylphenyl)sulfamoyl)phenyl)acetamide has been shown to inhibit the activity of the Na+/H+ exchanger, a membrane protein that regulates intracellular pH, making it an important tool in the study of pH regulation in various biological systems.
Propriétés
IUPAC Name |
N-[2-ethoxy-5-[(2-ethylphenyl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-4-14-8-6-7-9-16(14)20-25(22,23)15-10-11-18(24-5-2)17(12-15)19-13(3)21/h6-12,20H,4-5H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKFXXZIALSVPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OCC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-ethoxy-5-[(2-ethylphenyl)sulfamoyl]phenyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713203.png)







![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7713274.png)

